7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione Flumazenil Impurity D is used as a reactant in the synthetic preparation of of 18F-labeled radiotracers for γ-aminobutyric acid A (GABAA) receptor positron emission tomography (PET) imaging.
Brand Name: Vulcanchem
CAS No.: 78755-80-3
VCID: VC0195916
InChI: InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
SMILES: CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

CAS No.: 78755-80-3

Impurities

VCID: VC0195916

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

Purity: > 95%

7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione - 78755-80-3

CAS No. 78755-80-3
Product Name 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
Standard InChIKey BKHGZIQXTHAVNJ-UHFFFAOYSA-N
SMILES CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Canonical SMILES CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F
Description Flumazenil Impurity D is used as a reactant in the synthetic preparation of of 18F-labeled radiotracers for γ-aminobutyric acid A (GABAA) receptor positron emission tomography (PET) imaging.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 7-Fluoro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione; 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione; 1H-1,4-Benzodiazepine-2,5-dione, 7-fluoro-3,4-dihydro-4- Methyl-
PubChem Compound 658990
Last Modified Nov 11 2021
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